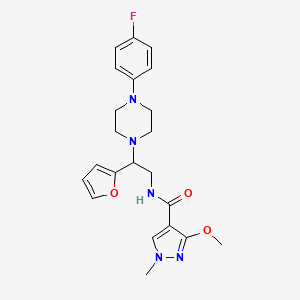

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-4-carboxamide derivative featuring a 4-fluorophenylpiperazine moiety, a furan-2-yl group, and a 3-methoxy-1-methylpyrazole core. The furan ring may enhance metabolic stability compared to phenyl-based analogs, while the 3-methoxy group on the pyrazole could influence electronic properties and binding affinity .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O3/c1-26-15-18(22(25-26)30-2)21(29)24-14-19(20-4-3-13-31-20)28-11-9-27(10-12-28)17-7-5-16(23)6-8-17/h3-8,13,15,19H,9-12,14H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWXLQFVCCBFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 431.48 g/mol. Its structure features a piperazine ring, a furan moiety, and a pyrazole core, which are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26F1N5O3 |

| Molecular Weight | 431.48 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Piperazine Derivative : Starting with 4-fluoroaniline and ethylene glycol to produce 4-(4-fluorophenyl)piperazine.

- Coupling with Furan Derivative : The piperazine derivative is coupled with a furan derivative under controlled conditions.

- Carbamoylation : The final step involves reacting the intermediate with methyl chloroformate to yield the desired carbamate compound.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems:

Dopamine Receptor Affinity

Studies have shown that derivatives of piperazine compounds, including this one, demonstrate high affinity for dopamine receptors, especially the D4 subtype. For instance, related compounds have reported IC50 values as low as 0.057 nM for D4 receptors, indicating potent binding capabilities.

Antidepressant and Anxiolytic Effects

The structural similarity to known antidepressants suggests potential anxiolytic effects. Compounds with similar frameworks have been evaluated for their ability to alleviate symptoms of anxiety and depression in preclinical studies.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For example, derivatives have shown activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 20 to 70 µM against Gram-positive and Gram-negative bacteria.

Case Studies

- Dopamine D4 Receptor Study : A study highlighted the binding affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (a related compound), which exhibited selectivity over D2 receptors and was investigated for its therapeutic potential in treating disorders associated with dopamine dysregulation .

- Antimicrobial Evaluation : Another investigation evaluated the antibacterial activity of related oxalamide derivatives against E. coli and S. aureus, demonstrating effectiveness at concentrations significantly lower than standard antibiotics .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the pyrazole ring, which is known for its diverse pharmacological properties. Key activities include:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics and antifungal agents . The incorporation of furan and piperazine moieties may enhance these effects.

- Anticancer Properties : Research indicates that pyrazole derivatives can exhibit anticancer activity. This compound's structure suggests potential interactions with cancer cell pathways, warranting further investigation into its efficacy against various cancer types .

- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which are common among pyrazole derivatives. This could make it useful in treating conditions characterized by inflammation .

Therapeutic Potential

Given its diverse biological activities, the compound holds promise for several therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Infectious Diseases | Development of new antimicrobial agents targeting resistant strains |

| Cancer Treatment | Exploration as an adjunct therapy in cancer treatment protocols |

| Inflammatory Disorders | Potential use in managing chronic inflammatory conditions such as arthritis or colitis |

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including similar structures to the compound , demonstrating significant cytotoxic effects against various cancer cell lines. The findings suggest that modifications to the pyrazole core can enhance activity against specific cancer types .

Case Study 2: Antimicrobial Evaluation

Research on related compounds has shown promising results against bacterial strains, indicating that the presence of fluorinated phenyl and piperazine groups contributes to enhanced antimicrobial activity. Further studies are needed to confirm these effects for the specific compound discussed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Key Comparisons

Piperazine Modifications: The target compound’s 4-fluorophenylpiperazine group contrasts with the 2,3-dichlorophenylpiperazine in Compound 31 . Fluorine’s electron-withdrawing effect may enhance metabolic stability and receptor selectivity compared to chlorine’s bulkier, lipophilic nature.

Heterocyclic Core Variations :

- The target’s 3-methoxy-1-methylpyrazole differs from trifluoromethyl-substituted pyrazoles in and . Trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism, whereas methoxy groups may enhance hydrogen bonding .

- Biphenyl scaffolds (e.g., ) improve planar stacking interactions with enzymes like succinate dehydrogenase (SDH), while the target’s furan may prioritize solubility over binding rigidity .

Biological Activity Trends :

- Antifungal Activity : Biphenyl-pyrazole carboxamides () show superior SDH inhibition (EC₅₀ < 1 µg/mL) compared to simpler pyridinyl-pyrazoles (), suggesting aryl extensions enhance target engagement .

- Herbicidal vs. Antifungal : Chlorophenylpyrimidine-pyrazole hybrids () target plant enzymes, whereas the target’s piperazine-furan system may favor mammalian targets .

Synthetic Feasibility :

- Piperazine-linked compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, similar to the target’s likely route. The furan-ethyl linker in the target may require specialized protection-deprotection steps compared to benzofuran or biphenyl systems .

Structure-Activity Relationship (SAR) Insights

- Piperazine Aryl Groups : Fluorine or chlorine at the para position (target vs. ) balances electronic effects and steric hindrance for receptor binding .

- Pyrazole Substituents : Methoxy groups (target) vs. trifluoromethyl () modulate electron density and steric bulk, impacting enzyme active-site interactions .

- Linker Flexibility : The ethyl-furan linker in the target may confer conformational flexibility, contrasting with rigid biphenyl or benzofuran linkers in other compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and what methodologies are reported for its preparation?

- Answer : Synthesis typically involves coupling a pyrazole-4-carboxylic acid derivative with a piperazine-containing amine. For example, similar compounds are synthesized via amide bond formation using coupling agents like EDCI/HOBt or via nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents, temperature control) and purification steps (e.g., recrystallization from methanol or ethyl acetate) are critical for yield optimization.

- Reference : General procedures A and B described for analogous compounds in and involve refluxing reactants in acetonitrile or DCM, followed by column chromatography .

Q. How is structural characterization performed for this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm connectivity, with specific attention to piperazine ring protons (δ 2.4–3.5 ppm) and furan/fluorophenyl aromatic signals (δ 6.5–7.8 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition.

- Reference : reports detailed NMR shifts for a structurally related compound, including piperazine protons (δ 2.58 ppm) and furan carbons (δ 109.8 ppm) .

Q. What are the primary pharmacological targets of piperazine-containing analogs?

- Answer : Piperazine derivatives often target dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors. Functional assays (e.g., radioligand binding studies) using transfected cell lines (e.g., HEK-293) are standard for evaluating affinity (Ki values).

- Reference : highlights D3 receptor antagonism in analogs with similar substitution patterns .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound, particularly for enantioselective preparation?

- Answer : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral auxiliaries in amide coupling) can improve enantiopurity. For example, achieved enantioselectivity using chiral HPLC for a D3 antagonist analog. Yield optimization may require stepwise temperature control (e.g., 0°C for acid activation, room temperature for coupling) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact receptor binding affinity?

- Answer : SAR studies show that electron-withdrawing groups (e.g., -F) enhance receptor binding by increasing lipophilicity and π-π interactions. For example, replacing methoxy with fluorine in increased D3 affinity by 10-fold. Computational docking (e.g., AutoDock Vina) can predict binding poses .

- Table : Comparative Binding Affinity of Analogs

| Substituent | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | D3 | 2.1 | |

| 2-Methoxyphenyl | D3 | 22.4 |

Q. How should contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?

- Answer : Discrepancies may arise from assay conditions (e.g., membrane preparation methods, buffer pH). Validate results using orthogonal assays (e.g., functional cAMP vs. radioligand binding) and standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines). resolved inconsistencies by repeating assays with uniform cell lines .

Q. What in vitro models are appropriate for evaluating metabolic stability and toxicity?

- Answer : Use hepatic microsomes (human/rat) for CYP450 metabolism studies and HepG2 cells for cytotoxicity screening. LC-MS/MS quantifies parent compound degradation and metabolite formation. highlights similar fluorophenyl analogs tested in microsomal assays .

Methodological Resources

- Synthesis Protocols : See (Procedure A: 62% yield, MeOH recrystallization) and (Procedure B: 85% yield, CHCl₃ purification) .

- Analytical Workflows : provides NMR templates (DMSO-d₆, 500 MHz) and elemental analysis acceptance criteria (±0.3%) .

- Pharmacological Assays : details radioligand binding protocols ([³H]spiperone for D3 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.